An In-Depth Technical Guide to (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
An In-Depth Technical Guide to (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No: 2102408-57-9), a key chiral building block in modern medicinal chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of a fluorine atom and a chiral amine functional group offers unique opportunities for modulating physicochemical properties and target interactions in drug discovery programs.[4][5][6] This document details the compound's chemical identity, plausible synthetic and purification strategies based on established methodologies, comprehensive analytical characterization, and its applications in research and development. It is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a fluorinated, chiral amine derivative of the 2,3-dihydrobenzofuran heterocyclic system. The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[6][7] The (R)-stereochemistry at the 3-position is crucial for specific enantioselective interactions with biological targets, a cornerstone of modern drug design.[8][9] This compound serves as a valuable intermediate for creating a diverse range of complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and neuroscience.[4][5][10][11]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2102408-57-9 | [12] |
| Molecular Formula | C₈H₉ClFNO | [12] |
| Molecular Weight | 189.61 g/mol | [12] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥97% (commercially available) | [12] |
| Storage | 4°C, sealed storage, away from moisture | [12] |
| SMILES | N[C@H]1COC2=CC(F)=CC=C12.[H]Cl | [12] |
Synthesis and Enantioselective Separation
Proposed Synthetic Pathway
A plausible pathway begins with the synthesis of 6-fluoro-2,3-dihydrobenzofuran-3-one, followed by reductive amination to yield the racemic amine, and finally, chiral resolution to isolate the desired (R)-enantiomer.
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Discovery and Research
The 2,3-dihydrobenzofuran moiety is a versatile scaffold in medicinal chemistry. [2][11]Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects. [2][4][5]
-
Scaffold for CNS Agents: The structural similarity of aminodihydrobenzofurans to certain classes of phenethylamines has led to their investigation as central nervous system (CNS) agents, including serotonin receptor modulators. [4]* Enzyme Inhibitors: The rigidified framework and specific stereochemistry make this compound an attractive starting point for designing potent and selective enzyme inhibitors, such as those for microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammation and cancer. [2]* Combinatorial Chemistry: As a primary amine, the molecule is an excellent substrate for derivatization via amide coupling, reductive amination, or sulfonylation, enabling the rapid generation of compound libraries for high-throughput screening.
-
Fragment-Based Drug Design (FBDD): The relatively small and functionalized nature of this molecule makes it a suitable fragment for FBDD campaigns, where it can be used to probe the binding pockets of therapeutic targets.
Safety and Handling
As with any research chemical, (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride should be handled with appropriate care by trained personnel.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]
References
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